molecular formula C9H10N4O B13150004 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13150004
M. Wt: 190.20 g/mol
InChI Key: LPPICADNOYVWKN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of supercritical carbon dioxide as a solvent, which has been shown to improve reaction efficiency and reduce the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS Number: 1565373-85-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O, with a molecular weight of 190.20 g/mol. Its structure consists of a triazole ring fused with a pyrimidine ring and includes cyclopropyl and methyl substituents.

PropertyValue
Molecular FormulaC₉H₁₀N₄O
Molecular Weight190.20 g/mol
CAS Number1565373-85-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical cellular processes. For instance, it has been shown to stabilize microtubules by interacting with tubulin at distinct binding sites, which is crucial for maintaining cellular structure and function.

Neuroprotective Effects

Recent studies highlight the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can stabilize microtubules and promote neuronal health by preventing tau hyperphosphorylation and aggregation.

Case Study: Alzheimer's Disease

A study published in Molecules demonstrated that certain triazolo[1,5-a]pyrimidines exhibited significant microtubule-stabilizing activity in cellular assays. The tested compounds showed a dose-dependent increase in acetylated α-tubulin levels after treatment with concentrations ranging from 1 to 10 µM. This stabilization is critical for preventing neurodegeneration associated with AD .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Research Findings on Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. The compound's ability to inhibit mitotic spindle formation further contributes to its anticancer efficacy .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly influence the biological activity of these compounds. For example:

  • Substituents at C6 and C7 : The presence of electron-withdrawing groups enhances the potency against tubulin.
  • Cyclopropyl Group : This unique structural feature contributes to improved binding affinity and selectivity towards target proteins compared to other derivatives .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O/c1-5-10-9-11-7(6-2-3-6)4-8(14)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

LPPICADNOYVWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3CC3

Origin of Product

United States

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